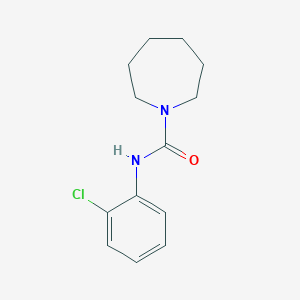
N-(oxolan-2-ylmethyl)oxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(oxolan-2-ylmethyl)oxane-4-carboxamide, commonly known as OXA, is a chemical compound that has gained significant attention in the field of scientific research. OXA is a cyclic carbamate that has been synthesized and studied for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of OXA is not fully understood. However, studies have shown that OXA can inhibit the growth of bacterial, fungal, and viral cells by interfering with their metabolic pathways. OXA has also been shown to disrupt the cell membrane of bacterial cells, leading to their death.
Biochemical and Physiological Effects
Studies have shown that OXA has low toxicity and is well-tolerated by cells and organisms. OXA has been shown to have minimal effects on the biochemical and physiological processes of cells and organisms, making it a promising compound for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using OXA in lab experiments is its stability and low toxicity. OXA can be easily synthesized and purified, making it a cost-effective compound for research. However, one of the limitations of using OXA is its limited solubility in water, which can affect its bioavailability and efficacy in certain experiments.
Direcciones Futuras
There are several future directions for research on OXA. One direction is to investigate its potential as a drug delivery system for targeted therapies. Another direction is to explore its applications in material science for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of OXA and its potential applications in various fields.
Conclusion
In conclusion, N-(oxolan-2-ylmethyl)oxane-4-carboxamide is a promising compound that has gained significant attention in the field of scientific research. Its stability, low toxicity, and potential applications in various fields make it a valuable compound for further investigation. With further research, OXA has the potential to contribute to the development of new drugs, materials, and technologies.
Métodos De Síntesis
OXA can be synthesized through a two-step process. The first step involves the reaction of 2-(bromomethyl)oxirane with sodium azide to produce 2-(azidomethyl)oxirane. The second step involves the reaction of 2-(azidomethyl)oxirane with ethyl carbamate to produce OXA. This synthesis method has been optimized to produce OXA with high purity and yield.
Aplicaciones Científicas De Investigación
OXA has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, OXA has been investigated for its antibacterial, antifungal, and antiviral activities. OXA has also been studied for its potential as a drug delivery system due to its cyclic structure and stability. In material science, OXA has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, OXA has been used as a reagent for the synthesis of various compounds.
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c13-11(9-3-6-14-7-4-9)12-8-10-2-1-5-15-10/h9-10H,1-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUAYEPIYJCZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(4-Methoxyphenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506315.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine](/img/structure/B7506330.png)
![2-[(4-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506334.png)
![4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B7506339.png)
![1-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7506348.png)
![(2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7506350.png)
![Methyl 6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B7506355.png)
![2-[(2-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506363.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methylpropan-1-one](/img/structure/B7506381.png)
![[3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7506385.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea](/img/structure/B7506389.png)

